5-Aminomethyl-dibenzosuberane

5-HT2A receptor GPCR pharmacology tricyclic antagonist

Medicinal chemistry teams developing 5-HT₂A ligands or DPP-IV inhibitors should buy 5-Aminomethyl-dibenzosuberane for its non-planar dibenzosuberane core. The pre-installed –CH₂NH₂ group enables rapid amide/sulfonamide library synthesis, bypassing the hazardous, low-yield LiAlH₄ reduction of 5-cyano-dibenzosuberane. This scaffold delivers a distinct 5-HT₂A binding mode vs. anthracene-based AMDA and is validated for bradykinin B2 species selectivity. Supplied at 97% purity as a pale-yellow semi-solid for direct automated dispensing.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
CAS No. 69306-43-0
Cat. No. B3416257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminomethyl-dibenzosuberane
CAS69306-43-0
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(C3=CC=CC=C31)CN
InChIInChI=1S/C16H17N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-11,17H2
InChIKeyYJCNPACNIAQKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminomethyl-dibenzosuberane (CAS 69306-43-0): Core Tricyclic Amine Scaffold and Its Procurement-Relevant Identity


5-Aminomethyl-dibenzosuberane (also indexed under CAS 7351-49-7; systematic name 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine) is a tricyclic primary amine featuring a seven-membered central ring fused to two benzene rings, with the aminomethyl group attached at the bridgehead 5-position . This scaffold, designated AMDH in receptor pharmacology literature, places a reactive –CH₂NH₂ handle on the non-planar dibenzosuberane core, distinguishing it from both the unsubstituted hydrocarbon dibenzosuberane and the oxidized dibenzosuberone analogs [1]. The compound is primarily procured as a synthetic building block for medicinal chemistry programs targeting G-protein-coupled receptors (GPCRs) and serine proteases, where the primary amine enables rapid diversification via amide bond formation, reductive amination, or sulfonamide coupling .

Why Generic 5-Substituted Dibenzosuberanes Cannot Substitute for 5-Aminomethyl-dibenzosuberane in GPCR Ligand Optimization


The identity of the 5-position substituent on the dibenzosuberane scaffold fundamentally dictates both chemical reactivity and biological target engagement. Replacing the aminomethyl group with a nitrile yields 5-cyano-dibenzosuberane (CAS 1729-63-1), a precursor that lacks the nucleophilic amine handle required for direct library synthesis and instead demands harsh reductive conditions (LiAlH₄/AlCl₃) for conversion, achieving only a 15% isolated yield . At the receptor level, the dibenzosuberane core itself confers a distinct binding mode at 5-HT₂A relative to the six-membered central ring analog AMDA (9-aminomethyl-9,10-dihydroanthracene), with the seven-membered ring altering steric tolerance and the spatial orientation of the aminomethyl pharmacophore [1]. Substitution of the central ring size or replacement of the amine with hydroxyl, methyl, or hydrogen abolishes the specific hydrogen-bonding and ionic interactions that anchor the ligand within the orthosteric binding pocket, as demonstrated by the >100-fold variation in affinity observed across 2-substituted AMDH analogs [1]. Consequently, procurement of the specific 5-aminomethyl derivative is non-negotiable for SAR programs that require both the dibenzosuberane geometry and a derivatizable primary amine at the bridgehead position.

Quantitative Differentiation Evidence for 5-Aminomethyl-dibenzosuberane Against Its Closest Structural Comparators


5-HT₂A Receptor Affinity: AMDH Displays a Distinct Pharmacological Profile Versus the Anthracene Analog AMDA

In a [³H]ketanserin competition binding assay using rat cortex membranes, unsubstituted AMDH (5-aminomethyl-dibenzosuberane, compound 3a) exhibited a Ki of 110 ± n/a nM at the 5-HT₂A receptor [1]. By contrast, its direct six-membered central ring comparator AMDA (9-aminomethyl-9,10-dihydroanthracene, compound 1a) displayed a Ki of 20 nM under comparable assay conditions [2]. The ~5.5-fold lower affinity of AMDH is not an intrinsic liability but rather reflects the distinct binding mode imposed by the seven-membered central ring, which alters the spatial presentation of the aminomethyl group and creates a different steric tolerance profile for ring substitution—only a 7-fold affinity range across 2-substituted AMDH analogs versus a 15-fold range for AMDA and a 21,000-fold range for DOB-like agonists [1]. This differential profile enables exploration of chemical space inaccessible to the anthracene series.

5-HT2A receptor GPCR pharmacology tricyclic antagonist serotonin receptor binding

Synthetic Yield of 5-Aminomethyl-dibenzosuberane Versus Its 5-Cyano Precursor: A Critical Procurement Decision Point

The direct reduction of 5-cyano-dibenzosuberane to 5-aminomethyl-dibenzosuberane using LiAlH₄/AlCl₃ in diethyl ether proceeds with only a 15% isolated yield (157 mg from 1.03 g nitrile) . This modest conversion, documented in patent WO2006/116157 for the preparation of DPP-IV inhibitor intermediates, highlights a key procurement consideration: purchasing the pre-formed amine avoids the yield loss, hazardous hydride reagent handling, and 8-hour reflux workup inherent in the reduction route . Commercially available 5-cyano-dibenzosuberane (CAS 1729-63-1) may appear cost-attractive but incurs hidden costs when in-house conversion is required. The ready-to-use aminomethyl derivative, supplied at ≥97% purity (Sigma-Aldrich/AstaTech) or ≥95% purity (other vendors), eliminates the need for post-synthetic purification and quality control of a low-yielding reduction step .

synthetic chemistry nitrile reduction building block intermediate procurement

Physicochemical Differentiation: Boiling Point and Density of AMDH Compared to Representative Aminomethyl Arenes

5-Aminomethyl-dibenzosuberane possesses a predicted boiling point of 348.3 °C at 760 mmHg and a density of 1.07 g/cm³ [1]. These values differ substantially from those of the simpler aminomethyl arene 1-(aminomethyl)naphthalene (boiling point ~290 °C; density ~1.07 g/cm³) and from 9-aminomethyl-9,10-dihydroanthracene (AMDA, boiling point not widely reported but lower molecular weight 207.3 vs 223.3 g/mol) . The higher boiling point of the dibenzosuberane amine reflects its larger molecular surface area and enhanced van der Waals interactions, which directly influence chromatographic retention, distillation feasibility, and solvent compatibility during workup and purification. For procurement decisions, these parameters dictate shipping classification (normal temperature shipping is permissible), storage form (semi-solid to sticky oil), and handling requirements (2–8 °C recommended by Sigma-Aldrich) .

physicochemical properties boiling point density purification formulation

Bradykinin B2 Receptor Pharmacophore: The Dibenzosuberane Moiety Confers Species-Selective Human Receptor Potency

In a study of non-peptide bradykinin B2 receptor antagonists, the replacement of a diphenylmethyl moiety with a dibenzosuberane (DBS) group in a bradyzide-derived scaffold shifted the species selectivity profile dramatically: compound 19c, incorporating the DBS pharmacophore, achieved a functional pA₂ of 7.53 against BK-induced contraction in the isolated human umbilical vein, compared to pA₂ values of 5.42 for bradyzide and 6.48 for the diphenylmethyl analog (S)-14c [1]. At the recombinant human B2 receptor, the DBS-bearing (S)-14d and 19c displayed Ki values of 10.2 nM and 44.4 nM respectively in a [³H]BK competition assay, whereas the diphenylmethyl parent bradyzide exhibited a Ki of only 0.78 nM at the rabbit receptor but markedly weaker human receptor affinity [1]. This demonstrates that the rigid, fused dibenzosuberane core uniquely addresses the human B2 receptor binding site in a manner that the flexible diphenylmethyl and other non-tricyclic alternatives cannot replicate. While 5-aminomethyl-dibenzosuberane itself is not the final antagonist, it serves as the key synthetic entry point for constructing the DBS-bearing TSC series that produced these species-selective profiles [2].

bradykinin B2 receptor species selectivity dibenzosuberane pharmacophore non-peptide antagonist

Evidence-Backed Application Scenarios Where 5-Aminomethyl-dibenzosuberane (CAS 69306-43-0) Provides Demonstrable Value


GPCR Ligand Discovery: 5-HT₂A Antagonist Scaffold with a Non-Anthracene Binding Mode

Medicinal chemistry teams developing 5-HT₂A receptor ligands for neurological indications should procure 5-aminomethyl-dibenzosuberane when they require a tricyclic scaffold that engages the receptor with a binding mode distinct from the higher-affinity anthracene series. The seven-membered central ring of AMDH imposes a narrower steric tolerance (7-fold affinity range across 2-substituted analogs) and a different spatial orientation of the aminomethyl pharmacophore, enabling exploration of receptor sub-pockets that the six-membered AMDA scaffold cannot access . This scaffold is directly validated by the 5-HT₂A affinity data (Ki = 110 nM for the parent amine) and the SAR trends established in the Peddi et al. study, which demonstrated that substitution at the 2-position of AMDH modulates affinity in a pattern orthogonal to both AMDA and DOB-like ligands .

Serine Protease Inhibitor Synthesis: DPP-IV Inhibitor Program Intermediate

Process chemistry groups engaged in DPP-IV inhibitor development for type-2 diabetes indications can directly incorporate 5-aminomethyl-dibenzosuberane as a validated building block, as demonstrated in patent WO2006/116157 . The compound provides a pre-formed primary amine handle on the dibenzosuberane scaffold, bypassing the low-yielding (15%) and hazardous LiAlH₄/AlCl₃ reduction of 5-cyano-dibenzosuberane that would otherwise be required for in-house amine generation . Procuring the amine at ≥97% purity from qualified vendors (Sigma-Aldrich/AstaTech) ensures immediate compatibility with parallel synthesis and library production workflows without additional purification .

Bradykinin B2 Receptor Antagonist Development: Human-Selective Pharmacophore Construction

Research groups targeting the human bradykinin B2 receptor for inflammatory pain or angioedema indications should use 5-aminomethyl-dibenzosuberane to construct the dibenzosuberane (DBS) pharmacophore that confers human receptor selectivity. The DBS moiety, when incorporated into bradyzide-derived thiosemicarbazide (TSC) antagonists, shifts functional potency by over 130-fold at the human B2 receptor relative to the rodent-selective parent compound (pA₂ 7.53 vs 5.42) and achieves nanomolar binding affinity (Ki 10.2–44.4 nM) at recombinant human receptors . This species-selectivity profile, which cannot be replicated by the diphenylmethyl alternative, is essential for translational programs that require human target engagement while minimizing rodent-specific pharmacology .

Custom Library Synthesis: Diverse Derivatization via Primary Amine Handle

Core facilities and CROs performing custom library synthesis on the dibenzosuberane scaffold should select 5-aminomethyl-dibenzosuberane as the universal starting material for generating amide, sulfonamide, urea, and secondary amine libraries via the reactive –CH₂NH₂ group. The physical form of the compound (pale-yellow to yellow-brown sticky oil to semi-solid, density 1.07 g/cm³, boiling point 348.3 °C) is sufficiently characterized to enable accurate dispensing by weight or volume for automated liquid handling systems . The recommended storage condition of 2–8 °C ensures shelf stability throughout multi-step library production campaigns . The compound's well-defined properties reduce the risk of dispensing errors and degradation-related variability that can compromise SAR interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aminomethyl-dibenzosuberane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.